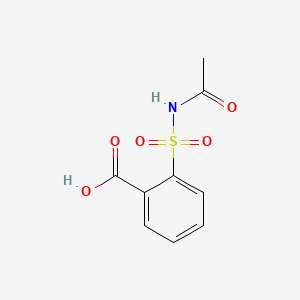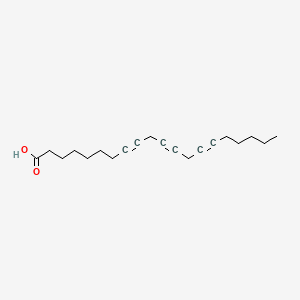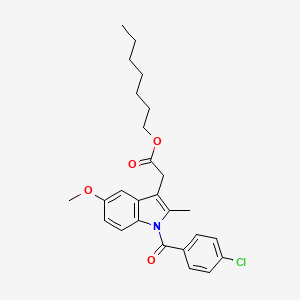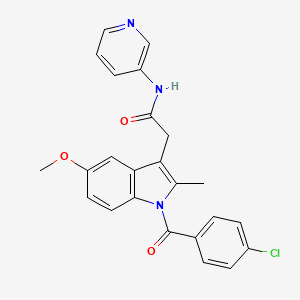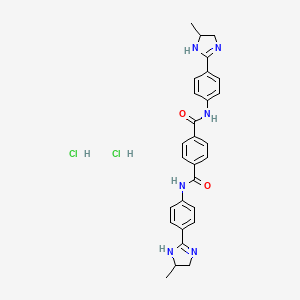
4,4'-Bis(4-methylimidazolin-2-yl)terephthalanilide 2HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
'4,4'-Bis(4-methylimidazolin-2-yl)terephthalanilide 2HCl' is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of biomedicine. This compound is a derivative of terephthalanilide and has shown promising results in various studies related to its mechanism of action, physiological effects, and limitations in lab experiments.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
4,4'-Bis(4-methylimidazolin-2-yl)terephthalanilide 2HCl has shown significant effectiveness as an antitumor agent. A study by Nathan et al. (1984) demonstrated its high cure rate in murine infections caused by Trypanosoma brucei brucei, indicating its potential as a trypanocide (Nathan et al., 1984).
Mitochondrial Poisons in Cancer Therapy
This compound also acts as a mitochondrial poison during therapy for the L1210 tumor. Pine and DiPaolo (1966) noted that it partly inhibits cellular respiration and uncouples phosphorylation of isolated mitochondria, affecting lipid incorporation and ATP pools (Pine & DiPaolo, 1966).
Antineoplastic Agents
The antineoplastic properties of 4,4'-Bis(4-methylimidazolin-2-yl)terephthalanilide 2HCl have been highlighted in the context of leukemia treatment. Although showing marked activity against leukemia L1210, it was found to be inactive in clinical trials, as per a study by Montgomery (1969) (Montgomery, 1969).
Role in Anticancer Drug Development
Rashid (2020) explored bis-benzimidazole derivatives, including 4,4'-Bis(4-methylimidazolin-2-yl)terephthalanilide 2HCl, as potential anticancer agents. These compounds demonstrated notable anticancer activity and were predicted to be orally active molecules (Rashid, 2020).
Corrosion Inhibition
Ahamad and Quraishi (2009) found that Bis(benzimidazol-2-yl) disulphide, a related compound, is an effective inhibitor for mild steel corrosion in acidic media. This suggests potential industrial applications in corrosion prevention (Ahamad & Quraishi, 2009).
Electrocatalytic and Optical Properties
Studies on the electrocatalytic and optical properties of similar compounds suggest potential applications in electronic and optical devices. For instance, Nielsen et al. (2006) explored silver and palladium complexes of bis-NHC ligands, demonstrating interesting structural and catalytic properties (Nielsen et al., 2006).
Eigenschaften
CAS-Nummer |
4315-44-0 |
|---|---|
Produktname |
4,4'-Bis(4-methylimidazolin-2-yl)terephthalanilide 2HCl |
Molekularformel |
C28-H28-N6-O2.2Cl-H |
Molekulargewicht |
553.5 g/mol |
IUPAC-Name |
1-N,4-N-bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide;dihydrochloride |
InChI |
InChI=1S/C28H28N6O2.2ClH/c1-17-15-29-25(31-17)19-7-11-23(12-8-19)33-27(35)21-3-5-22(6-4-21)28(36)34-24-13-9-20(10-14-24)26-30-16-18(2)32-26;;/h3-14,17-18H,15-16H2,1-2H3,(H,29,31)(H,30,32)(H,33,35)(H,34,36);2*1H |
InChI-Schlüssel |
MVHALJRIOVBKOX-UHFFFAOYSA-N |
SMILES |
CC1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NCC(N5)C.Cl.Cl |
Kanonische SMILES |
CC1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NCC(N5)C.Cl.Cl |
Synonyme |
NSC57148; BW 458C; Wander compound 2159; 1-N,4-N-bis[4-(5-methyl-4,5-dihydro-1H-imidazol- 2-yl)phenyl]benzene-1,4-dicarboxamide hydrochloride; 4''-Bis(4-methyl-2-imidazolin- 2-yl)-terephthalanid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxamide](/img/structure/B1662370.png)
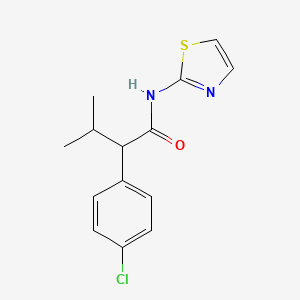
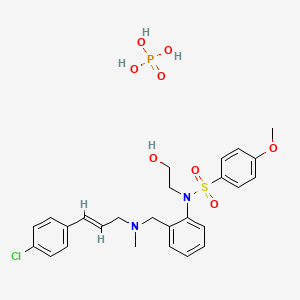
![2-[Bis-(2-hydroxy-ethyl)-amino]-2-hydroxymethyl-propane-1,3-diol](/img/structure/B1662375.png)
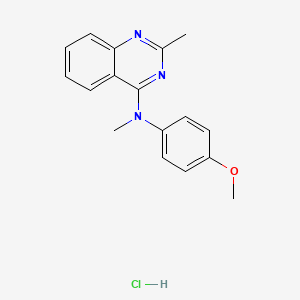
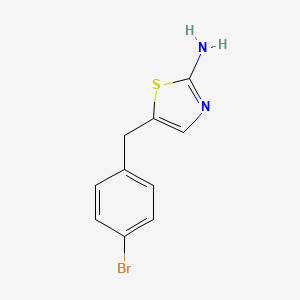
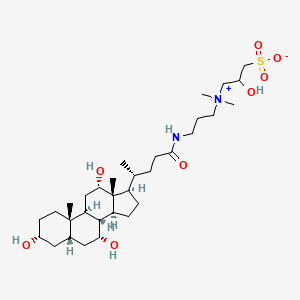
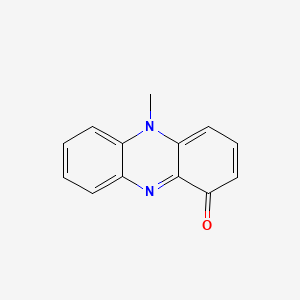
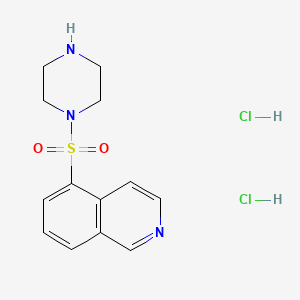
![4-Hydroxybenzo[h]quinoline-3-carboxylic acid](/img/structure/B1662387.png)
